molecular formula C10H19N2O4PS B1669381 Cyanthoate CAS No. 3734-95-0

Cyanthoate

Cat. No. B1669381
CAS RN: 3734-95-0
M. Wt: 294.31 g/mol
InChI Key: TWDJIKFUVRYBJF-UHFFFAOYSA-N
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Description

Cyanthoate, also known as N-(1-cyano-1-methylethyl)-2-[(diethoxyphosphoryl)sulfanyl]ethanimidic acid, belongs to the class of organic compounds known as organothiophosphorus compounds . It is an obsolete organophosphate insecticide that was used for the control of sucking and chewing pests .


Molecular Structure Analysis

The chemical formula of Cyanthoate is C₁₀H₁₉N₂O₄PS . The molecular structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

Cyanthoate has a high aqueous solubility . It is highly toxic to mammals if ingested . The molecular mass of Cyanthoate is 294.3 .

Safety And Hazards

Cyanthoate is highly toxic to mammals if ingested . It acts as a neurotoxicant and an acetyl cholinesterase inhibitor . It is considered obsolete but may still be available in some countries .

properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-diethoxyphosphorylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2O4PS/c1-5-15-17(14,16-6-2)18-7-9(13)12-10(3,4)8-11/h5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDJIKFUVRYBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCC(=O)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041807
Record name Cyanthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanthoate

CAS RN

3734-95-0
Record name Cyanthoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3734-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanthoate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanthoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYANTHOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HX85XB38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
A Ghobrial, HH Attiah, AA Malik… - Journal of Economic …, 1974 - academic.oup.com
Acaricidal field experiments were carried out and the results compared with simultaneously conducted laboratory experiments on the same mite strains. Two tetranychid mite species …
Number of citations: 4 academic.oup.com
MD Brickhouse, WR Creasy, BR Williams… - … of Chromatography A, 2000 - Elsevier
… III also produces a false hit for the pesticide cyanthoate when analyzed by GC–MS-EI. The mixture appears to have been formulated as a chemical warfare agent simulant, most likely as …
Number of citations: 49 www.sciencedirect.com
HL Fang, YY Lian, PY Tong - Forest Science and Technology (Linye …, 1985 - cabdirect.org
A. sinicus is an important pest of several plant species such as tallow trees [? Ximenia], Liquidambar taiwaniana, white poplar and hickory trees [Carya]. Morphology and characteristics …
Number of citations: 2 www.cabdirect.org
AG Whitehead, RH Bromilow, JE Fraser… - Annals of Applied …, 1985 - Wiley Online Library
… At 2000 pg ml-l sprayed onto the foliage of tomato plants in pots, oxamyl lessened nematode increase on the roots by about 50%, whereas cyanthoate was very phytotoxic and …
Number of citations: 13 onlinelibrary.wiley.com
J He, S Shi, Y Zhang, Y Zhang, P Xu… - Chinese Journal of …, 2023 - Wiley Online Library
… Monothiophosphate esters bearing a P−S bond, such as cyanthoate and kitazin, are well-known pesticides and insecticides (Scheme 1A).Dithiophosphate esters (also called …
Number of citations: 3 onlinelibrary.wiley.com
MF Dutton, MS Anderson - Journal of food protection, 1980 - Elsevier
The effect of a range of organophosphorus and various other compounds on production of aflatoxin by Aspergillus flavus was investigated. Five organophosphorus compounds - …
Number of citations: 50 www.sciencedirect.com
B Liu, F Zhu, Y Huang, Y Wang, F Yu… - Journal of agricultural …, 2010 - ACS Publications
To increase efficiency of finding leads in pesticide design, reasonable screening rules for leads of fungicide, herbicide, and insecticide, respectively, are desired. Previous works …
Number of citations: 41 pubs.acs.org
Q Zhao, R Xie, T Zhang, J Fang, X Mei, J Ning… - Bioorganic & medicinal …, 2011 - Elsevier
… Herein we report a new strategy in bivalent pesticide design by dimerizing monomer 3, an important pharmacophore in organophosphorous insecticides such as cyanthoate, acetophos, …
Number of citations: 7 www.sciencedirect.com
RL Caswell - 1975 - books.google.com
All names are listed alphabetically, and the acceptable names are numbered consecutively in the left-hand column. Some designating numbers are formed from a number and one or …
Number of citations: 1 books.google.com
CT Duval - PANS Pest Articles & News Summaries, 1970 - Taylor & Francis
The discovery of the insecticidal properties of certain synthetic organic compounds was, as with many other innovations, a chance occurrence. For example, although benzene …
Number of citations: 3 www.tandfonline.com

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